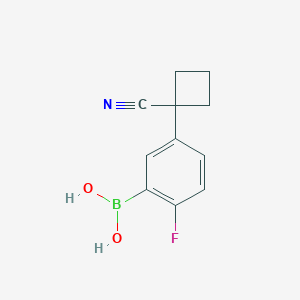
5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sugar Recognition in Water
A novel boronic acid fluorophore complex sensor was designed for sugar recognition in water, demonstrating the application of boronic acid derivatives in biochemical sensing. The sensor exhibits efficient fluorescence emission response upon sugar binding, highlighting its potential for selective sugar detection in aqueous environments (Tong et al., 2001).
Heterocyclic Compound Synthesis
Research on heterocyclic compounds containing trivalent iodine, oxygen, and boron in a five-membered ring has been conducted. These studies explore the structural and aromatic characteristics of heterocyclic rings, contributing to the development of new materials with potential applications in various fields, including pharmacology and materials science (Nemykin et al., 2011).
Nanoparticle Drug Carriers
Poly(butylcyanoacrylate) nanoparticles were investigated as drug carriers for 5-fluorouracil, intended for topical treatment. This study demonstrates the versatility of boronic acid derivatives in creating drug delivery systems, offering new avenues for the development of topical treatments (Simeonova et al., 2003).
Anticancer Agents
Simple phenylboronic acid and benzoxaborole derivatives were evaluated for their antiproliferative potential against cancer cells. These compounds exhibit strong antiproliferative and proapoptotic effects, highlighting their promise as novel anticancer agents. Their mechanism of action involves cell cycle arrest induction, providing a basis for further research in experimental oncology (Psurski et al., 2018).
Fluorescence Quenching Studies
The fluorescence quenching mechanisms of boronic acid derivatives were explored, providing insights into their photophysical properties. These studies contribute to a better understanding of the interactions between boronic acids and potential quenchers, which is crucial for the development of fluorescence-based sensors and bioimaging tools (Geethanjali et al., 2015).
Glucose Sensing
The use of boronic acid derivatives for glucose sensing was demonstrated through the development of sensors that exhibit selective and sensitive ratiometric fluorescent sensing in aqueous solutions. This research underscores the potential of boronic acid derivatives in creating selective sensors for glucose, with applications in diabetes management and research (Huang et al., 2013).
properties
IUPAC Name |
[5-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO2/c13-10-3-2-8(6-9(10)12(15)16)11(7-14)4-1-5-11/h2-3,6,15-16H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLGXDDQFJDLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2(CCC2)C#N)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

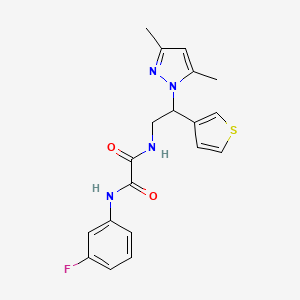
![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)
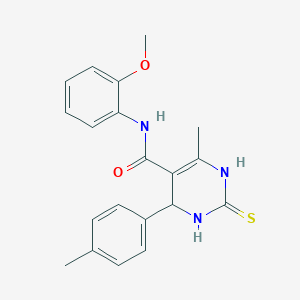
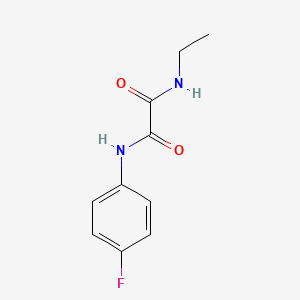
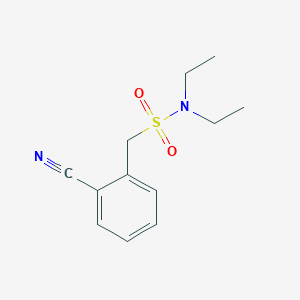
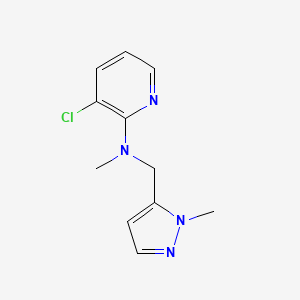
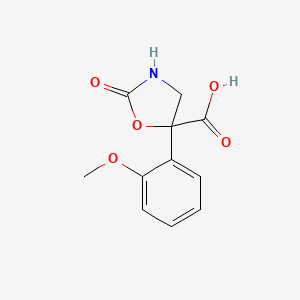
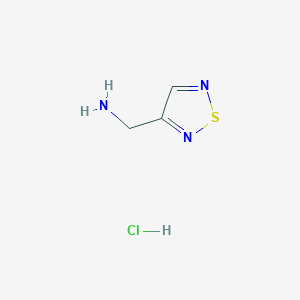
![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)
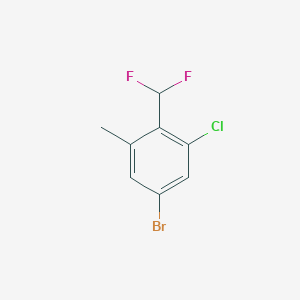
![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)
![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)
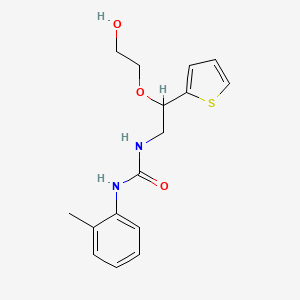
![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)